N-(2-methoxyphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide N-(2-methoxyphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15156500
InChI: InChI=1S/C21H18N4O3S3/c1-12-7-3-5-9-14(12)25-18-17(31-21(25)29)19(27)24-20(23-18)30-11-16(26)22-13-8-4-6-10-15(13)28-2/h3-10H,11H2,1-2H3,(H,22,26)(H,23,24,27)
SMILES:
Molecular Formula: C21H18N4O3S3
Molecular Weight: 470.6 g/mol

N-(2-methoxyphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

CAS No.:

Cat. No.: VC15156500

Molecular Formula: C21H18N4O3S3

Molecular Weight: 470.6 g/mol

* For research use only. Not for human or veterinary use.

N-(2-methoxyphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide -

Specification

Molecular Formula C21H18N4O3S3
Molecular Weight 470.6 g/mol
IUPAC Name N-(2-methoxyphenyl)-2-[[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C21H18N4O3S3/c1-12-7-3-5-9-14(12)25-18-17(31-21(25)29)19(27)24-20(23-18)30-11-16(26)22-13-8-4-6-10-15(13)28-2/h3-10H,11H2,1-2H3,(H,22,26)(H,23,24,27)
Standard InChI Key GANIKRPPSWULON-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1N2C3=C(C(=O)NC(=N3)SCC(=O)NC4=CC=CC=C4OC)SC2=S

Introduction

N-(2-methoxyphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a complex organic compound belonging to the class of thiazolopyrimidines. This compound features a thiazole ring fused with a pyrimidine ring, further substituted with various functional groups such as a methoxyphenyl group and a sulfanylidene group. The unique combination of these functional groups imparts distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.

Synthesis and Availability

The synthesis of this compound typically involves multi-step organic synthesis methods. It is commercially available from chemical suppliers like EvitaChem, which provides detailed descriptions of its properties and potential applications. Common reagents used in its synthesis include thionyl chloride for chlorination reactions and various catalysts to facilitate bond formation. Temperature and solvent choice are optimized for each reaction step to ensure successful synthesis.

Biological and Chemical Reactions

N-(2-methoxyphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide can undergo several types of chemical reactions, including oxidation and reduction. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Mechanism of Action and Potential Applications

Research indicates that the compound's binding affinity to specific molecular targets within biological systems can lead to significant biological effects, making it a candidate for further investigation in drug development. The thiazolopyrimidine core is often associated with various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

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